molecular formula C11H13ClO2 B8358719 1-(5-Chloro-2-methoxy-4-methylphenyl)-1-propanone

1-(5-Chloro-2-methoxy-4-methylphenyl)-1-propanone

Cat. No.: B8358719
M. Wt: 212.67 g/mol
InChI Key: NTCQZLKQLALLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxy-4-methylphenyl)-1-propanone is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)propan-1-one

InChI

InChI=1S/C11H13ClO2/c1-4-10(13)8-6-9(12)7(2)5-11(8)14-3/h5-6H,4H2,1-3H3

InChI Key

NTCQZLKQLALLSK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1)Cl)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2.55 g of AlCl3 in 30 ml of DCM is cooled to 0° C. under a nitrogen atmosphere, and a solution of 1.77 g of propionyl chloride in 15 ml of DCM is added dropwise. A solution of 3 g of 2-chloro-5-methoxytoluene in 15 ml of DCM is then added dropwise, and the reaction mixture is left stirring for 2 hours. It is poured into a mixture of concentrated HCl and ice, the organic phase is extracted with DCM and dried over magnesium sulphate and the solvent is evaporated off under vacuum. The residue is chromatographed on silica, eluting with a DCM/heptane (70:30; v/v) mixture. 2.2 g of the expected product, m.p.=79° C., are obtained.
Name
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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